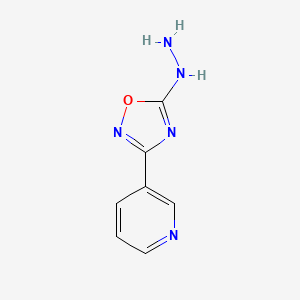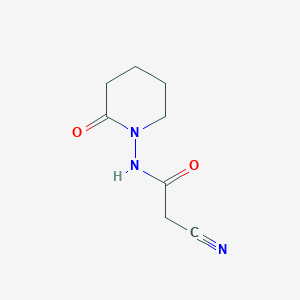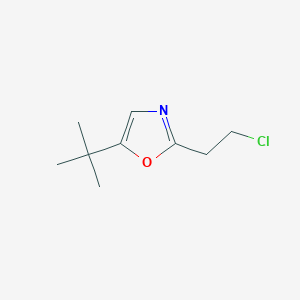![molecular formula C11H20ClN3O3 B6144343 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride CAS No. 1171092-33-3](/img/structure/B6144343.png)
2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride, also known as 4-hydroxyiminopiperidine hydrochloride, is an organic compound that has a variety of applications in the scientific and medical research fields. It is a colorless solid that is soluble in water and has a molecular weight of 202.6 g/mol. It has been used in the synthesis of various compounds, including peptide derivatives, peptide-based drugs, and peptide-based vaccines. It is also used in the synthesis of polymers materials and in the production of biodegradable polymers.
Wissenschaftliche Forschungsanwendungen
2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride has a variety of applications in the scientific and medical research fields. It has been used in the synthesis of peptide derivatives, peptide-based drugs, and peptide-based vaccines, as well as in the synthesis of polymers materials and in the production of biodegradable polymers. It has also been used in the synthesis of various compounds, such as amides and esters, and in the synthesis of peptide-based drugs and peptide-based vaccines.
Wirkmechanismus
2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride is believed to act as an enzyme inhibitor, binding to the active site of enzymes and blocking the catalytic activity. This mechanism of action has been demonstrated in several studies, including studies of the enzyme cytochrome P450 2D6 (CYP2D6). In addition, 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride has been shown to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2C9 (CYP2C9).
Biochemical and Physiological Effects
2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 2D6 (CYP2D6), cytochrome P450 3A4 (CYP3A4), and cytochrome P450 2C9 (CYP2C9). It has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as aromatase and 5-alpha reductase. In addition, 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to inhibit the activity of enzymes involved in drug metabolism and hormone synthesis. The main limitation of using 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride in laboratory experiments is its lack of selectivity, as it can inhibit the activity of multiple enzymes.
Zukünftige Richtungen
The potential future applications of 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride include its use in the development of new drugs and vaccines, as well as its use in the synthesis of polymers materials and biodegradable polymers. In addition, it could be used in the synthesis of peptide-based drugs and peptide-based vaccines, as well as in the synthesis of amides and esters. It could also be used in the development of new anti-inflammatory, anti-tumor, and anti-viral agents. Finally, it could be used in the development of new enzyme inhibitors, such as those that target cytochrome P450 2D6 (CYP2D6), cytochrome P450 3A4 (CYP3A4), and cytochrome P450 2C9 (CYP2C9).
Synthesemethoden
The synthesis of 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine hydrochloride is typically carried out through a series of reactions, beginning with the formation of a piperidine derivative. The piperidine is then reacted with an aldehyde to form an imine, which is then hydrolyzed to form the hydrochloride salt of 2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloridenopiperidine. The reaction can also be carried out with an acid catalyst, such as hydrochloric acid, to produce the hydrochloride salt directly.
Eigenschaften
IUPAC Name |
2-(4-hydroxyiminopiperidin-1-yl)-1-morpholin-4-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3.ClH/c15-11(14-5-7-17-8-6-14)9-13-3-1-10(12-16)2-4-13;/h16H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCMBBYTVNMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6144287.png)

![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)



![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
